molecular formula C5H21N3O8P2 B10765692 HDMAPP (ammonium salt)

HDMAPP (ammonium salt)

Cat. No.: B10765692
M. Wt: 313.18 g/mol
InChI Key: YPBALCNFFTVQJJ-JZWSQSCTSA-N
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Description

HDMAPP (ammonium salt), also known as diphosphoric acid, mono [(2E)-4-hydroxy-3-methyl-2-butenyl] ester, triammonium salt, is a metabolite of the microbial dioxyxylulose-phosphate pathway. This pathway is analogous to the isopentenyl pyrophosphate pathway in mammals. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

HDMAPP can be synthesized through the microbial dioxyxylulose-phosphate pathway. This pathway involves the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate, which is then converted to 4-diphosphocytidyl-2-C-methyl-D-erythritol. This intermediate is further converted to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate, which is then converted to HDMAPP through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of HDMAPP involves the fermentation of bacteria that possess the dioxyxylulose-phosphate pathway. The bacteria are cultured in a controlled environment, and the HDMAPP is extracted and purified from the bacterial culture .

Chemical Reactions Analysis

Types of Reactions

HDMAPP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HDMAPP has several scientific research applications, including:

Mechanism of Action

HDMAPP exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes. This binding induces the expansion of human memory Vγ9Vδ2 T cells. The molecular targets involved include the T cell receptor and associated signaling pathways. HDMAPP is a protease-resistant and phosphatase-sensitive pyrophosphate, which allows it to effectively activate T cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HDMAPP is unique due to its high affinity for the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes and its ability to induce the expansion of human memory Vγ9Vδ2 T cells. Its stability and resistance to protease and phosphatase degradation also contribute to its uniqueness .

Properties

IUPAC Name

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBALCNFFTVQJJ-JZWSQSCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21N3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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